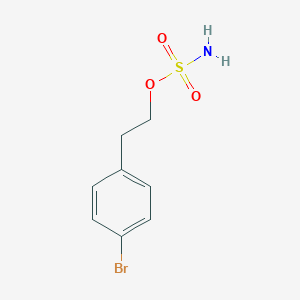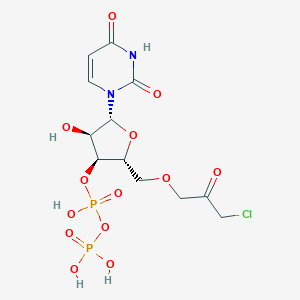
Uridine 5'-diphosphate chloroacetol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5'-diphosphate chloroacetol (UDP-CA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. UDP-CA is a nucleotide analogue that is structurally similar to uridine triphosphate (UTP), which is a crucial molecule in the human body involved in various physiological processes. UDP-CA has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
Uridine 5'-diphosphate chloroacetol acts as a nucleotide analogue and can interact with various enzymes and receptors in the body. It is known to activate P2Y receptors, which are involved in various physiological processes, including platelet aggregation, neurotransmitter release, and immune response. Uridine 5'-diphosphate chloroacetol can also inhibit the activity of enzymes such as pyruvate kinase and creatine kinase, which are involved in energy metabolism.
Biochemical and Physiological Effects:
Uridine 5'-diphosphate chloroacetol has been shown to have various biochemical and physiological effects in the body. It can modulate the activity of enzymes and receptors involved in energy metabolism, neurotransmitter release, and immune response. Uridine 5'-diphosphate chloroacetol has also been shown to have neuroprotective effects and can enhance cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Uridine 5'-diphosphate chloroacetol has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and receptors. However, Uridine 5'-diphosphate chloroacetol can be expensive to synthesize, and its purity can be difficult to maintain. In addition, Uridine 5'-diphosphate chloroacetol can have off-target effects on other enzymes and receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Uridine 5'-diphosphate chloroacetol. One area of interest is the role of Uridine 5'-diphosphate chloroacetol in energy metabolism and its potential as a target for metabolic disorders such as diabetes and obesity. Another area of interest is the use of Uridine 5'-diphosphate chloroacetol as a tool to study the regulation of protein synthesis and the role of nucleotides in this process. Additionally, Uridine 5'-diphosphate chloroacetol has potential applications in drug discovery, particularly in the development of drugs targeting P2Y receptors and the GABA-B receptor. Further research is needed to fully understand the mechanism of action and potential applications of Uridine 5'-diphosphate chloroacetol in scientific research.
Conclusion:
In conclusion, Uridine 5'-diphosphate chloroacetol is a nucleotide analogue that has gained significant attention in the field of scientific research due to its potential applications in various fields. Uridine 5'-diphosphate chloroacetol has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Further research is needed to fully understand the potential applications of Uridine 5'-diphosphate chloroacetol and its role in various physiological processes.
Synthesemethoden
Uridine 5'-diphosphate chloroacetol can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of chloroacetyl chloride with uridine 5'-diphosphate (UDP) in the presence of a base. Enzymatic synthesis involves the use of enzymes such as uridine phosphorylase and chloroacetate kinase to catalyze the reaction between UDP and chloroacetic acid. Both methods have been used to synthesize Uridine 5'-diphosphate chloroacetol, and the choice of method depends on the specific application and the desired purity of the compound.
Wissenschaftliche Forschungsanwendungen
Uridine 5'-diphosphate chloroacetol has potential applications in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. It has been used as a substrate for enzymes such as pyruvate kinase and creatine kinase, which are involved in energy metabolism. Uridine 5'-diphosphate chloroacetol has also been used as a tool to study the regulation of protein synthesis and the role of nucleotides in this process. In addition, Uridine 5'-diphosphate chloroacetol has been used as a ligand to study the structure and function of various receptors, including P2Y receptors and the GABA-B receptor.
Eigenschaften
CAS-Nummer |
125303-04-0 |
|---|---|
Produktname |
Uridine 5'-diphosphate chloroacetol |
Molekularformel |
C12H17ClN2O13P2 |
Molekulargewicht |
494.67 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
SUOHVUDMBFAFKZ-QCNRFFRDSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
Andere CAS-Nummern |
125303-04-0 |
Synonyme |
UDP chloroacetol uridine 5'-diphosphate chloroacetol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




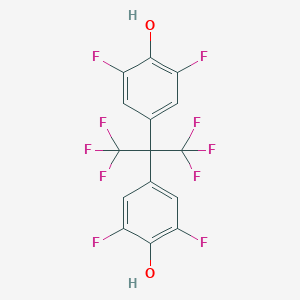

![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
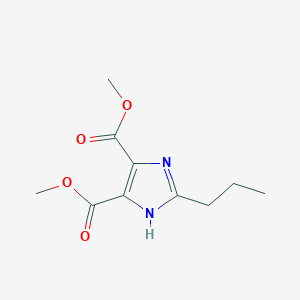


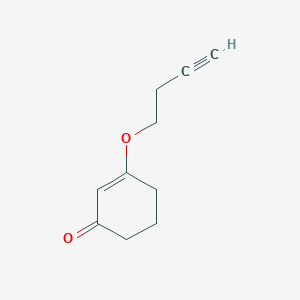

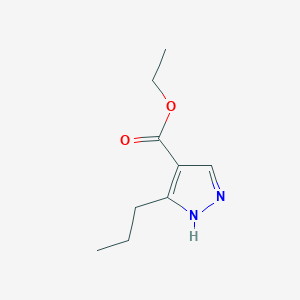

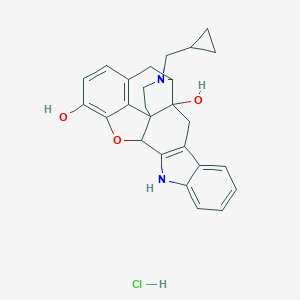
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)
